molecular formula C21H24FN7O B2566142 N-(4-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1013817-20-3

N-(4-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2566142
CAS No.: 1013817-20-3
M. Wt: 409.469
InChI Key: OVWBDTBIISBFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a pyridazinyl group at the 4-position and a 3,4,5-trimethylpyrazole moiety at the 6-position of the pyridazine ring. The terminal carboxamide group is linked to a 4-fluorophenyl substituent.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c1-14-15(2)26-29(16(14)3)20-9-8-19(24-25-20)27-10-12-28(13-11-27)21(30)23-18-6-4-17(22)5-7-18/h4-9H,10-13H2,1-3H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWBDTBIISBFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19_{19}H22_{22}F3_{3}N5_{5}O2_{2}S, with a molecular weight of approximately 393.46 g/mol. The structure features a piperazine core substituted with a 4-fluorophenyl group and a pyridazinyl moiety linked to a trimethylpyrazole.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the piperazine ring and the introduction of the fluorophenyl and pyrazole substituents. A common method includes the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Kinase Activity : The compound acts on specific kinases involved in cancer progression. For instance, it has been noted to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in cancer cells .
  • Cell Cycle Arrest : In vitro studies indicate that treatment with this compound leads to cell cycle arrest in the G2/M phase, thereby preventing cancer cell division .

Enzymatic Inhibition

The compound demonstrates significant inhibitory activity against certain enzymes:

  • Phospholipase A2 : It has been observed that this compound can inhibit phospholipase A2 activity, which is implicated in various inflammatory processes .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Xenograft Models : In xenograft models of breast cancer, administration of this compound resulted in reduced tumor growth compared to control groups, suggesting its potential for therapeutic use .
  • Synergistic Effects : Combination therapy studies indicate that when used alongside established chemotherapeutics, this compound enhances overall efficacy and reduces resistance mechanisms observed in tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Substituent Effect on Activity
4-FluorophenylIncreases binding affinity to target proteins
Trimethyl PyrazoleEnhances anticancer properties
Piperazine RingEssential for maintaining bioactivity

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic moieties. The presence of the piperazine ring and the pyrazole structure contributes to its biological activity. Recent studies have focused on optimizing synthetic pathways to enhance yield and purity, which is crucial for further biological evaluation .

Antitumor Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Pyrazole derivatives, including those with piperazine and pyridazine components, have demonstrated efficacy against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can act as potent inhibitors of tumor growth by inducing apoptosis in cancer cells . The specific compound may exhibit similar mechanisms due to its structural similarities.

Antioxidant Activity

Compounds containing pyrazole rings are recognized for their antioxidant properties, which can protect cells from oxidative stress and damage. This activity is particularly relevant in the context of diseases where oxidative stress plays a key role, such as neurodegenerative disorders . The antioxidant capacity of N-(4-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide could be a focus for future studies.

Enzyme Inhibition

There is growing interest in the enzyme inhibitory potential of pyrazole derivatives. They have been shown to inhibit various enzymes involved in cancer progression and inflammation. The compound may interact with targets such as cyclin-dependent kinases or other relevant pathways, making it a candidate for further investigation in enzyme inhibition studies .

Anticancer Activity Evaluation

A study evaluated the antiproliferative effects of structurally related compounds on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that modifications to the pyrazole structure could enhance anticancer activity significantly. For example, introducing electron-withdrawing groups at specific positions increased potency against cancer cell lines .

Mechanistic Studies

Mechanistic studies have suggested that compounds similar to this compound induce apoptosis through caspase activation and cell cycle arrest . These findings are critical for understanding how this compound might function at a cellular level.

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReferences
This compoundStructureAntitumor, Antioxidant
3,4,5-trimethylpyrazoleStructureAnticancer
Pyrazolo[1,5-a]pyrimidinesStructureEnzyme Inhibition

Chemical Reactions Analysis

Suzuki Coupling

A critical step for installing aromatic substituents onto the pyridazine core:

  • Reagents : Boronic acids, palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., SPhos)

  • Conditions : Aqueous base (e.g., K₂CO₃), refluxing THF/H₂O mixtures

  • Outcome : Formation of C–C bonds between pyridazine and aromatic boronic acids

Transfer Hydrogenation

Used to reduce double bonds (e.g., olefin intermediates) to saturated structures:

  • Reagents : Ammonium formate, Pd/C catalyst

  • Conditions : Ethanol/water, 80°C

Cyclocondensation

For pyrazole ring formation:

  • Reagents : Semisynthetic chalcones, hydrazine derivatives

  • Conditions : Basic conditions (e.g., NaOH), refluxing ethanol

Palladium-Catalyzed C–H Activation

Used for post-synthesis modifications:

  • Target : Position 6 of pyrazolo[1,5-a]pyrimidine cores

  • Catalyst : Pd(OAc)₂ with phosphine ligands

  • Conditions : Hexafluoroisopropanol (HFIP) solvent, elevated temperatures

Amide Coupling

Attaching the piperazine-1-carboxamide group:

  • Reagents : EDC/HOBt, DIPEA

  • Conditions : DMF, room temperature

Comparative Reaction Analysis

Reaction TypeKey FeaturesAnalogous Examples
Suzuki Coupling Forms C–C bonds, installs substituents3,5-Disubstituted-7-azaindoles
Transfer Hydrogenation Reduces olefins to saturated bondsDisubstituted azaindoles
Palladium-Catalyzed C–H Activation Functionalizes aromatic coresPyrazolo[1,5-a]pyrimidines
Cyclocondensation Forms pyrazole ringsSulfonamide-pyrazole hybrids

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Piperazine-Carboxamide Derivatives

N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide ()
  • Structural Differences : Replaces the pyridazinyl-trimethylpyrazole group with an ethyl substituent and uses a 4-chlorophenyl instead of 4-fluorophenyl.
  • Conformational Similarities : The piperazine ring adopts a chair conformation, a feature likely conserved in the target compound .
4-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)Piperidine-1-Carboxamide ()
  • Key Contrasts : Uses a piperidine (saturated six-membered ring) instead of piperazine and incorporates a trifluoromethylpyridine group.
  • Functional Implications : The trifluoromethyl group improves metabolic stability, a strategy applicable to the target compound for optimizing pharmacokinetics .

Pyrazole- and Pyridazine-Containing Analogues

5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide ()
  • Structural Overlaps : Shares the 4-fluorophenyl group and pyrazole core but replaces pyridazine with a triazole ring.
  • Biological Relevance : Demonstrated activity in biological studies, suggesting that the fluorophenyl-pyrazole scaffold is pharmacologically viable .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Butan-1-One ()
  • Divergences: Features a butanone linker between piperazine and pyrazole, unlike the direct pyridazine-pyrazole fusion in the target compound.

Structural Analysis

  • Crystallography : Compounds in and were characterized using SHELX software, a standard for small-molecule refinement . The target compound’s pyridazine-pyrazole fusion may introduce unique torsional angles compared to simpler pyrazolines .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Piperazine-pyridazine-pyrazole 4-Fluorophenyl, 3,4,5-trimethylpyrazole ~463.4 (calc.) High polarity, potential kinase inhibition
N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide Piperazine 4-Chlorophenyl, ethyl 253.7 Lipophilic, chair conformation
4-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)Piperidine-1-Carboxamide Piperidine Trifluoromethylpyridine, methoxypyridine ~430.8 (calc.) Metabolic stability
5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-... Pyrazole 4-Fluorophenyl, triazole 463.5 Biological activity in assays

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide, and how can intermediate purity be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step protocols common to pyrazole-piperazine hybrids. For example:

Core Assembly : Condensation of fluorophenyl precursors with pyridazine intermediates (e.g., via Suzuki coupling for aryl-pyridazine linkage ).

Piperazine Functionalization : Coupling the pyridazine core with piperazine derivatives using carboxamide-forming reagents like EDCI/HOBt .

Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and HPLC to isolate intermediates. Purity validation via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are most reliable?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond geometries and confirms substituent positions. For example, analogous fluorophenyl-pyrazole structures were resolved to 0.056 Å resolution .
  • Spectroscopy : <sup>19</sup>F NMR distinguishes fluorine environments, while <sup>1</sup>H NMR identifies proton coupling patterns in the piperazine and pyrazole moieties .
  • Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian). For instance, discrepancies in aromatic proton shifts may arise from dynamic effects (e.g., ring puckering), requiring variable-temperature NMR .
  • Crystallographic Backup : When NMR data conflicts (e.g., overlapping signals), prioritize X-ray structures to unambiguously assign connectivity .
  • Dynamic Light Scattering (DLS) : Rule out aggregation artifacts in solution-phase studies .

Q. How can molecular docking be employed to predict the biological target interactions of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known affinity for pyrazole-carboxamides (e.g., kinase or GPCR targets ).
  • Docking Workflow :

Protein Preparation : Retrieve a target’s crystal structure (PDB), remove water/ligands, and add hydrogens (e.g., using AutoDock Tools).

Ligand Parameterization : Generate 3D conformers of the compound (Open Babel) and assign charges (AMBER/GAFF).

Pose Scoring : Use Glide SP or AutoDock Vina to rank binding poses. Validate with MD simulations (NAMD/GROMACS) to assess stability .

  • Experimental Validation : Compare docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

Q. What experimental designs are optimal for assessing the compound’s pharmacokinetic (PK) properties in preclinical studies?

  • Methodological Answer :

  • In Vitro ADME :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Permeability : Caco-2 cell monolayer assays predict intestinal absorption .
  • In Vivo PK : Administer intravenously/orally to rodents, collect plasma at timepoints (0–24 hr), and calculate AUC, Cmax, and t1/2 .

Data Analysis and Optimization

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Reagent Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve carboxamide formation .
  • Solvent Optimization : Switch from DMF to DCM/THF mixtures to reduce side reactions .
  • Temperature Control : Lower reaction temperatures (0–5°C) may suppress decomposition of sensitive intermediates .

Q. What computational methods are suitable for analyzing the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies, Fukui indices, and electrostatic potential maps. This predicts nucleophilic/electrophilic sites for derivatization .
  • MD Simulations : Simulate solvation effects (e.g., in water/DMSO) to understand conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.